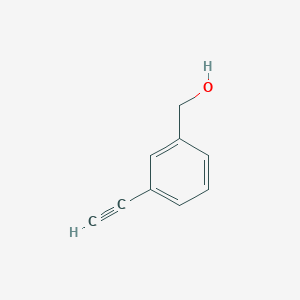
(3-Ethynylphenyl)methanol
Vue d'ensemble
Description
“(3-Ethynylphenyl)methanol” is a chemical compound with the molecular formula C9H8O . It is also known by other names such as 3-Ethynylbenzyl alcohol and m-ethynylbenzyl alcohol . The compound has a molecular weight of 132.16 g/mol .
Molecular Structure Analysis
The InChI code for “(3-Ethynylphenyl)methanol” isInChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6,10H,7H2 . The compound’s structure can be represented by the canonical SMILES string C#CC1=CC=CC(=C1)CO . Physical And Chemical Properties Analysis
“(3-Ethynylphenyl)methanol” has a XLogP3 value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound’s topological polar surface area is 20.2 Ų . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 132.057514874 g/mol .Applications De Recherche Scientifique
Organic Synthesis
(3-Ethynylphenyl)methanol is a valuable intermediate in organic synthesis. Its ethynyl group can undergo various reactions, such as Sonogashira coupling, to form complex molecules. This makes it useful in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Material Science
In material science, (3-Ethynylphenyl)methanol is used to create polymers and advanced materials. Its unique structure allows it to be incorporated into polymer backbones, enhancing properties like thermal stability and mechanical strength. This is particularly useful in developing high-performance materials for electronics and aerospace applications .
Photochemistry
The compound’s ethynyl group makes it an interesting candidate for photochemical studies. It can participate in photochemical reactions to form new compounds under light irradiation. This property is exploited in the development of light-sensitive materials and photoinitiators for polymerization processes .
Catalysis
(3-Ethynylphenyl)methanol can act as a ligand in catalytic systems. Its ability to coordinate with metal centers makes it useful in homogeneous catalysis, where it can enhance the efficiency and selectivity of catalytic reactions. This is particularly relevant in the synthesis of fine chemicals and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, (3-Ethynylphenyl)methanol is explored for its potential biological activities. Its structure allows for the modification of pharmacophores, leading to the development of new drug candidates. Research in this area focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent .
Analytical Chemistry
The compound is also used in analytical chemistry as a standard or reagent. Its well-defined structure and reactivity make it suitable for use in various analytical techniques, such as chromatography and spectroscopy. This helps in the identification and quantification of other compounds in complex mixtures .
Safety and Hazards
Orientations Futures
While specific future directions for “(3-Ethynylphenyl)methanol” are not available, research in the field of metal-organic frameworks (MOFs) suggests that the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs . This could potentially include compounds like “(3-Ethynylphenyl)methanol”.
Mécanisme D'action
Mode of Action
It’s known that alcohols can interact with various biological molecules, altering their function and potentially leading to various biological effects .
Biochemical Pathways
It’s known that alcohols can interfere with various metabolic pathways, including those involved in the metabolism of other alcohols .
Pharmacokinetics
It’s known that alcohols are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
It’s known that alcohols can have various effects at the molecular and cellular level, including alterations in membrane fluidity and function, interference with signal transduction pathways, and induction of oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Ethynylphenyl)methanol. For instance, pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other chemicals in the environment can influence the metabolism and excretion of (3-Ethynylphenyl)methanol .
Propriétés
IUPAC Name |
(3-ethynylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6,10H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIJUXAKPUSHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313408 | |
| Record name | 3-Ethynylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethynylphenyl)methanol | |
CAS RN |
10602-07-0 | |
| Record name | 3-Ethynylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10602-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-ethynylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

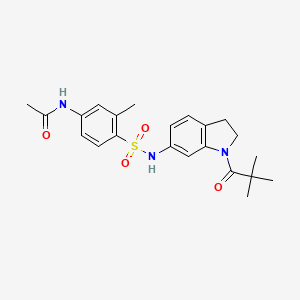
![N-(benzo[d]thiazol-2-yl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3209588.png)
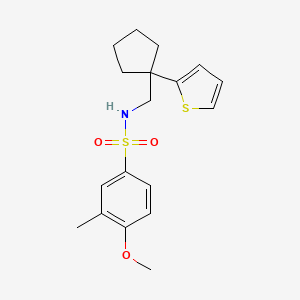

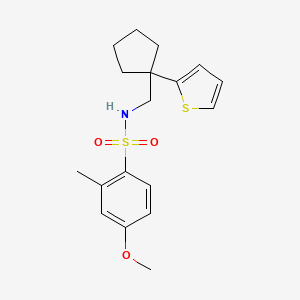
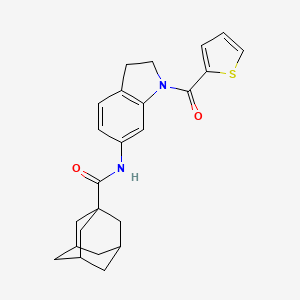


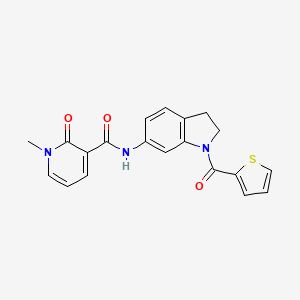
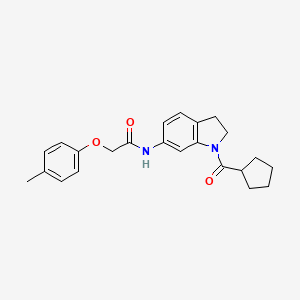

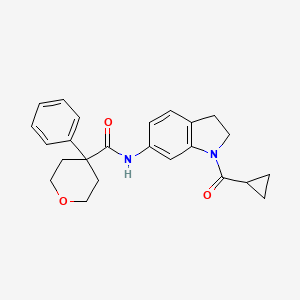
![(2-iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3209673.png)
![N-(3,4-dimethoxyphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209680.png)